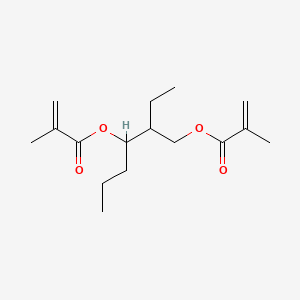

2-Ethyl-1,3-hexanediol, dimethacrylate

Description

Properties

CAS No. |

67952-76-5 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

[2-ethyl-3-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H26O4/c1-7-9-14(20-16(18)12(5)6)13(8-2)10-19-15(17)11(3)4/h13-14H,3,5,7-10H2,1-2,4,6H3 |

InChI Key |

XCEMCGLOIBZVIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)COC(=O)C(=C)C)OC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1,3-hexanediol, dimethacrylate typically involves the esterification of 2-ethyl-1,3-hexanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the efficiency and yield of the product. The continuous removal of water and the use of high-purity reactants are crucial for obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-hexanediol, dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from the polymerization of this compound are cross-linked polymers, which are used in coatings, adhesives, and dental materials.

Scientific Research Applications

2-Ethyl-1,3-hexanediol, dimethacrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

Medicine: Utilized in dental materials and medical adhesives due to its biocompatibility and mechanical properties.

Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of 2-ethyl-1,3-hexanediol, dimethacrylate involves its ability to undergo polymerization. The methacrylate groups in the compound can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts mechanical strength and stability to the material.

Comparison with Similar Compounds

Research and Market Considerations

- Synthesis Challenges : The ethyl branch in 2-ethyl-1,3-hexanediol may complicate dimethacrylate synthesis, requiring precise stoichiometry to avoid side reactions .

- Market Trends: The parent diol is produced by hydrogenation of butyraldol and supplied by manufacturers like LGC Limited and TCI Chemicals .

Q & A

Q. What are the established methods for synthesizing and purifying 2-Ethyl-1,3-hexanediol (EHD) in laboratory settings?

EHD is synthesized commercially via hydrogenation of butyraldol (2-ethyl-3-hydroxycaproaldehyde) under controlled catalytic conditions . For purification, fractional distillation at normal pressure is recommended, as EHD remains stable without decomposition during this process . Laboratory-scale synthesis may require optimization of hydrogenation parameters (e.g., catalyst type, temperature) to minimize byproducts.

Q. What key physical and chemical properties of EHD are critical for experimental design?

Key properties include:

- Solubility : Poor water solubility (0.6% w/w) but miscible with ethanol, isopropanol, chloroform, and diethyl ether . This necessitates solvent selection for homogeneous reaction conditions.

- Boiling Point : 241–249°C at 760 mmHg, with a density of 0.939–0.943 g/cm³ at 20°C .

- Stability : Resists decomposition under standard distillation but may degrade under strong oxidative or acidic/basic conditions .

Q. What safety protocols are essential when handling EHD in laboratory workflows?

EHD causes moderate to severe mucous membrane irritation, particularly in the respiratory tract . Researchers must:

- Use fume hoods and personal protective equipment (PPE) like gloves, masks, and safety goggles .

- Store waste separately and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How does the oxidation of EHD with hypochlorite reagents proceed, and what analytical methods validate the products?

Oxidation of EHD (containing primary and secondary hydroxyl groups) with calcium hypochlorite or sodium hypochlorite can yield ketones, aldehydes, or dicarboxylic acids, depending on reaction selectivity . Methodological steps include:

Q. What role does EHD play in synthesizing magnetic iron-oxide nanoparticles, and how are experimental parameters optimized?

EHD acts as a reactive solvent and stabilizer in nanoparticle synthesis. Critical parameters include:

- Concentration : Higher EHD concentrations (e.g., 10% v/v) improve colloidal stability by coordinating surface metal ions .

- Temperature : Reactions typically occur at 60–80°C to balance nucleation and growth rates .

- Post-Synthesis Purification : Centrifugation with ethanol to remove unreacted EHD .

Q. How can EHD be utilized in boron quantification via spectrophotometric or HPLC methods?

EHD forms a hydrophobic chelate complex with boric acid, enabling extraction from aqueous phases. Key steps:

Q. How can researchers reconcile maternal toxicity data (2000 mg/kg/day) with limited metabolic pathway studies?

Maternal toxicity in animal models at high doses suggests potential bioaccumulation or interaction with metabolic enzymes (e.g., dehydrogenases) . Methodological recommendations:

- Conduct ADME Studies : Radiolabeled EHD to track distribution in tissues.

- Metabolite Profiling : LC-MS/MS to identify oxidative or conjugative metabolites .

Q. What experimental conditions affect EHD’s stability, and how can degradation be mitigated?

EHD is stable under distillation but degrades in oxidative or extreme pH environments . Mitigation strategies:

- Storage : Inert atmosphere (N₂/Ar) and refrigeration to prevent oxidation .

- Reaction Design : Avoid strong acids/bases; use buffered systems for pH-sensitive applications .

Contradictions and Gaps in Literature

- Toxicity vs. Metabolic Data : While maternal toxicity is documented, metabolic pathways remain poorly characterized .

- Temporal Effects : Limited data on long-term stability in biological or environmental systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.